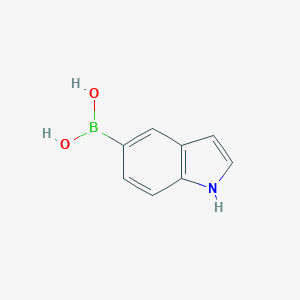

5-Indolylboronic acid

Beschreibung

Significance of the Indole (B1671886) Scaffold in Chemical Synthesis and Biological Activity

The indole nucleus is a privileged heterocyclic structure that forms the core of numerous natural products, alkaloids, and pharmacologically active compounds. mdpi.combohrium.comnih.gov Its versatile structure is a cornerstone in drug discovery, with indole derivatives showing a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. mdpi.combohrium.com Many commercially available drugs feature the indole scaffold, highlighting its therapeutic importance. bohrium.comijpsr.com The ability of the indole ring to participate in various chemical transformations makes it an invaluable building block for synthetic chemists aiming to create complex molecular architectures. nih.gov

Role of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, characterized by the R-B(OH)₂ functional group, are stable, generally non-toxic compounds that serve as crucial intermediates in organic synthesis. nih.govwikipedia.org Their utility stems from their ability to participate in a wide range of chemical reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms new carbon-carbon bonds. nih.govsigmaaldrich.com Boronic acids are also employed in other significant transformations such as Chan-Lam coupling, Stille coupling, and Sonogashira coupling. sigmaaldrich.comborates.today Their stability and versatile reactivity make them indispensable tools for constructing complex molecules in both academic and industrial research. nih.gov

Structure

2D Structure

Eigenschaften

IUPAC Name |

1H-indol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHADYSUJZAPXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370251 | |

| Record name | Indole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-59-6 | |

| Record name | Indole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Indolylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Indolylboronic Acid and Its Derivatives

Traditional Boronation Approaches

Traditional methods for creating carbon-boron bonds often rely on the generation of a highly reactive organometallic intermediate, which is then quenched with a boron-containing electrophile.

Halide-Lithium Exchange and Trapping with Borate (B1201080) Esters

A well-established method for the synthesis of arylboronic acids is the halide-lithium exchange reaction followed by trapping with a trialkyl borate. orgsyn.org This two-step process begins with the conversion of an aryl halide to an organolithium reagent. This reaction is typically rapid, especially when using reagents like tert-butyllithium (B1211817). wikipedia.orgharvard.edu The exchange rates generally follow the trend of I > Br > Cl. harvard.edu

For the synthesis of 5-indolylboronic acid, this process typically starts with 5-bromoindole (B119039). The indole (B1671886) nitrogen is usually protected, for instance, with a tosyl (Ts) or benzenesulfonyl (Bs) group, to prevent side reactions. The protected 5-bromoindole undergoes a lithium-halogen exchange upon treatment with an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C). The resulting 5-lithioindole intermediate is then trapped with a borate ester, like trimethyl borate [B(OMe)₃] or triisopropyl borate [B(Oi-Pr)₃]. The final step involves acidic hydrolysis of the boronate ester to yield the desired this compound.

Table 1: Examples of Halide-Lithium Exchange for Indole Borylation

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| N-Protected 5-Bromoindole | 1) n-BuLi or t-BuLi 2) B(OR)₃ 3) H₃O⁺ | N-Protected this compound | Moderate to Good |

Regioselective Synthesis via Protected Indole Precursors

The regioselectivity of borylation is a critical aspect of indole functionalization. Using protecting groups on the indole nitrogen is a common strategy to direct the reaction to a specific position and to enhance the stability of the indole ring under the often basic or highly nucleophilic conditions of traditional borylation methods. For instance, directing groups can facilitate regioselective lithiation at a specific carbon, which is then trapped by a borate ester. nih.gov While this has been effectively used for positions like C4, protecting the nitrogen is fundamental for many syntheses targeting the 5-position to prevent deprotonation at the N-H bond by the organolithium reagent. nih.gov

The choice of the N-protecting group can influence the reaction's success. Groups like tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc) are frequently employed. These groups can be removed after the borylation sequence to yield the N-H indole derivative if desired.

Miyaura Borylation Strategies for Indolylboronates

The Miyaura borylation is a powerful and widely used method for synthesizing boronic esters. organic-chemistry.org This reaction involves a palladium-catalyzed cross-coupling between a halide (or triflate) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). orgsyn.orgnih.govorganic-chemistry.org A base, such as potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh), is crucial for the catalytic cycle. organic-chemistry.org

In the context of synthesizing precursors to this compound, the Miyaura borylation is typically performed on N-protected 5-bromoindole or 5-iodoindole. The reaction with B₂pin₂ in the presence of a palladium catalyst, such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base like KOAc, affords the corresponding N-protected 5-(pinacolato)indolylboronate. These pinacol (B44631) esters are stable, can be purified by chromatography, and serve as excellent coupling partners in subsequent Suzuki-Miyaura reactions. nih.govorganic-chemistry.org The isolated yields for such borylations of indolyl halides typically range from 47% to 85%. nih.gov

Table 2: Miyaura Borylation of a Halogenated Indole

| Substrate | Boron Source | Catalyst | Base | Product | Typical Yield |

|---|---|---|---|---|---|

| N-Protected 5-Bromoindole | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) | KOAc | N-Protected Indole-5-boronic acid pinacol ester | 47-85% nih.gov |

Transition-Metal-Catalyzed C-H Borylation of Indoles

Direct C-H borylation has emerged as a highly atom- and step-economical strategy for preparing organoboron compounds. bohrium.comrsc.org This approach avoids the need for pre-functionalized starting materials like organohalides, instead directly converting a C-H bond into a C-B bond. bohrium.comrsc.org Various transition metals, including iridium and cobalt, have been shown to effectively catalyze this transformation on the indole scaffold.

Iridium-Catalyzed Borylation Methodologies

Iridium-based catalysts are particularly effective for the C-H borylation of arenes and heteroarenes, including indoles. bohrium.comnih.gov The regioselectivity of the borylation on the indole ring can be controlled by the choice of ligands and the protecting group on the indole nitrogen. For instance, N-acyl protected indoles have been shown to undergo ligand-free, iridium-catalyzed C-H borylation with pinacolborane (HBpin) to afford C3-borylated indoles in good yields and with excellent regioselectivity. nih.govrsc.org

While C3 is often the most reactive site, directing groups can steer the borylation to other positions. For example, an N-hydrosilyl group has been shown to direct iridium-catalyzed borylation exclusively to the C7 position, even in sterically hindered environments. acs.org Achieving selective borylation at the C5 position via C-H activation often requires specific directing group strategies or exploiting the inherent electronic biases of substituted indoles.

Table 3: Iridium-Catalyzed C-H Borylation of Indoles

| Substrate | Catalyst | Boron Source | Major Product | Reference |

|---|---|---|---|---|

| N-Acyl Indole | [IrCl(cod)]₂ | HBpin | C3-Borylated Indole | nih.gov |

| N-Hydrosilyl Indole | [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | C7-Borylated Indole | acs.org |

Cobalt-Catalyzed Borylation Methodologies

The use of more earth-abundant and less expensive first-row transition metals like cobalt for C-H activation is a growing area of research. bohrium.comchemistryviews.org Cobalt complexes have been successfully applied to the C-H borylation of various heteroaromatic compounds. nih.gov For instance, an air-stable terpyridine cobalt(II) bis(acetate) precatalyst has been shown to be effective for the borylation of indoles. nih.gov Smith and Maleczka have also demonstrated that cobalt catalysts supported by N-heterocyclic carbene (NHC) ligands can borylate heteroaromatics, including indole, in moderate yields. nih.gov

While cobalt-catalyzed methods for direct C2-arylation of indoles with boronic acids have been developed, the direct C-H borylation to form indolylboronates is also an area of active development. nih.govresearchgate.net These methods provide a promising, more sustainable alternative to precious metal catalysts for the synthesis of indolylboronic acid derivatives.

Nickel-Catalyzed Borylation Methodologies

Nickel, as an earth-abundant and cost-effective transition metal, has emerged as a powerful catalyst for C-H borylation reactions. The first nickel-catalyzed method for the direct borylation of indoles via C–H bond cleavage demonstrated regioselective borylation at the C2 position. This process typically utilizes a nickel(II) precatalyst, such as Ni(OAc)₂, with an N-heterocyclic carbene (NHC) ligand, like ICy (1,3-dicyclohexylimidazol-2-ylidene), and a boron source like pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂). The regioselectivity is primarily governed by steric factors, favoring the less hindered C2 position of the indole ring.

More advanced nickel-catalyzed systems have been developed to control the regioselectivity, particularly for achieving C3 borylation. One effective strategy involves the use of a traceless directing group. In this approach, a catalyst such as [Ni(IMes)₂] facilitates the initial N-borylation of the indole with B₂pin₂. The resulting N-Bpin group then acts as an in-situ directing group, guiding a second C-H borylation event selectively to the C3 position. A key advantage of this system is that the N-Bpin group can be easily removed during the reaction or workup, regenerating the N-H indole and making the directing process "traceless". This one-pot, two-step process provides an efficient route to C3-functionalized indoles following subsequent cross-coupling reactions. nih.govresearchgate.net

Furthermore, nickel catalysis has been employed in the dearomative arylboration of indoles, yielding C2- and C3-borylated indolines. nih.gov The regioselectivity in this transformation is remarkably controlled by the choice of the N-protecting group on the indole substrate. For instance, an N-Boc protecting group directs the arylboration to furnish syn-C2-borylated indolines, whereas an N-Piv group reverses the selectivity to yield C3-borylated indolines. nih.gov This divergence is attributed to a complex interplay between the steric hindrance and the electronic effects influenced by the orientation of the protecting group's carbonyl moiety. nih.gov

Below is a table summarizing key aspects of nickel-catalyzed borylation of indoles.

Table 1: Regioselectivity in Nickel-Catalyzed Borylation of Indoles

| Catalyst System | Boron Source | Directing/Protecting Group | Major Product | Reference |

|---|---|---|---|---|

| Ni(cod)₂ / ICy | HBpin or B₂pin₂ | N-Methyl | 2-Borylindole | nih.gov |

| [Ni(IMes)₂] | B₂pin₂ | N-H (traceless N-Bpin) | 3-Borylindole | nih.govresearchgate.net |

| Ni(cod)₂ / IPr | B₂pin₂ / Aryl Halide | N-Boc | syn-C2-Aryl-C3-borylindoline | nih.gov |

Regioselectivity Control in C-H Borylation (C2, C3, C4, C5, C6, C7)

Controlling the position of borylation on the indole ring is a significant challenge due to the presence of multiple reactive C-H bonds. While the pyrrole (B145914) ring is electronically favored for functionalization (typically at C3 or C2), achieving borylation on the benzenoid ring (C4, C5, C6, C7) requires overcoming this inherent reactivity preference. researchgate.netnih.gov This has been largely accomplished through the strategic use of directing groups. researchgate.netnih.govacs.orgresearchgate.net

C2-Borylation: This is often the thermodynamically favored product in the absence of strong directing effects, particularly with metal-free and some transition-metal-catalyzed methods. researchgate.netnih.gov For example, BF₃·Et₂O has been shown to catalyze the C2-selective borylation of unprotected indoles. researchgate.netresearchgate.net

C3-Borylation: As the most electron-rich position, C3 is the kinetically favored site for electrophilic borylation. nih.govacs.org Catalytic systems like B(C₆F₅)₃ with catecholborane selectively yield C3-borylated indoles. acs.orgacs.org Additionally, iridium-catalyzed reactions using bulky N-acyl or N-silyl protecting groups can sterically hinder the C2 position, favoring C3 borylation. nih.gov

C4- and C5-Borylation: Accessing these positions is particularly challenging. A successful strategy involves installing a directing group at an adjacent position. For instance, a pivaloyl group placed at the C3 position of the indole can direct palladium-catalyzed arylation to the C4 and C5 positions, a principle that informs strategies for borylation. acs.orgresearchgate.netresearchgate.net More directly, for 4-aminoindoles, an N-acyl directing group on the amino substituent enables the selective formation of C5-borylated indoles using BBr₃. nih.gov

C6-Borylation: C6 functionalization can be achieved using specific directing groups attached to the indole nitrogen. An N-P(O)tBu₂ group, for instance, has been used to direct copper-catalyzed arylation to the C6 position, demonstrating a viable strategy for targeting this site. acs.orgresearchgate.net

C7-Borylation: The C7 position, located ortho to the indole nitrogen, is a common target for directed C-H activation. nih.gov Iridium-catalyzed borylation can be directed to C7 using N-hydrosilyl groups. nih.govacs.org A powerful metal-free alternative employs an N-pivaloyl directing group, which chelates to BBr₃, facilitating electrophilic borylation at the C7 position. acs.orgnih.gov This method is effective even for C6-substituted indoles. nih.gov Pyrazabole electrophiles have also been utilized in a "borylation-directed borylation" strategy, where initial N-borylation positions the reagent for a subsequent C7-borylation event, ultimately yielding C7-borylated indolines after a reduction step. nih.gov

Table 2: Summary of Regioselective C-H Borylation Strategies for Indole

| Position | Method | Catalyst/Reagent | Directing Group | Reference |

|---|---|---|---|---|

| C2 | Lewis Acid Catalysis | BF₃·Et₂O | None (unprotected indole) | researchgate.netresearchgate.net |

| C3 | Lewis Acid Catalysis | B(C₆F₅)₃ / Catecholborane | None | acs.orgacs.org |

| C4 | Metal-Free Directed | BBr₃ | C3-Pivaloyl | acs.orgresearchgate.net |

| C5 | Metal-Free Directed | BBr₃ | N-Acyl (on 4-amino group) | nih.gov |

| C6 | Directed (by analogy) | Cu-Catalyst | N-P(O)tBu₂ | acs.orgresearchgate.net |

| C7 | Iridium-Catalyzed | [Ir(cod)OMe]₂ | N-Hydrosilyl | nih.govacs.org |

| C7 | Metal-Free Directed | BBr₃ | N-Pivaloyl | acs.orgnih.gov |

Cyclization Protocols Leading to Indolylboronic Acid Derivatives

An alternative to the direct borylation of a pre-formed indole ring is the construction of the borylated indole itself through a cyclization reaction. nih.gov This approach typically involves suitably substituted anilines that undergo cyclization to form the indole's pyrrole ring, with a boron moiety already incorporated into one of the precursors.

These cyclization strategies can be performed under various conditions:

Metal-Free Cyclization: Substituted 2-alkynylanilines can be cyclized to form 3-indolylboronates. This can be achieved using a stoichiometric amount of a strong Lewis acid like boron trichloride (B1173362) (BCl₃) or a catalytic amount of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.gov

Palladium-Catalyzed Cyclization: Palladium catalysts are effective for the cyclization of N-aryl(alkyl)sulfonyl-2-alkynylanilides with arylboronic acids. This reaction proceeds via a Cacchi reaction mechanism to yield highly substituted 2,3-diarylindoles, where one of the aryl groups can be a boronic acid derivative if introduced as such. nih.govmdpi.com

Gold-Catalyzed Cyclization: Gold catalysts can also promote the cyclization of substituted anilines to afford 3-indolylboronates in good yields. nih.gov

These methods are particularly valuable for accessing 3-indolylboronic acids and their esters, complementing the direct C-H borylation approaches. nih.gov

Lewis Acid-Catalyzed Borylation of Indoles

Lewis acids can catalyze the C-H borylation of indoles, offering a transition-metal-free pathway that often relies on activating either the boron reagent or the indole substrate. nih.gov

A prominent example is the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. It activates the B-H bond of catecholborane, generating a reactive boron electrophile. acs.org This species then attacks the electron-rich C3 position of the indole, leading to selective C3-borylation. acs.orgacs.org This reaction can proceed without additives, and under certain conditions, a disproportionation reaction can occur, yielding both the C3-borylated indole and the corresponding hydrogenated indoline. acs.org

Boron trifluoride diethyl etherate (BF₃·OEt₂) has also been reported as an effective catalyst for the C-H borylation of indoles. researchgate.net In contrast to the B(C₆F₅)₃ system, this catalyst has been shown to promote selective borylation at the C2 position. researchgate.netresearchgate.net This highlights how the choice of Lewis acid can significantly influence the regiochemical outcome of the borylation reaction.

Metal-Free Borylation Approaches

Driven by the goals of cost reduction and sustainability, significant progress has been made in developing metal-free C-H borylation methods for indoles. nih.govacs.org These approaches avoid the use of precious transition metals and the risk of metal contamination in the final products. thieme-connect.comthieme-connect.com

One of the most powerful metal-free reagents for directed borylation is boron tribromide (BBr₃). acs.orgthieme-connect.com By installing a suitable directing group, such as a pivaloyl amide, on the indole nitrogen (N1) or at the C3 position, BBr₃ can be chelated, directing a highly selective electrophilic C-H borylation to the C7 or C4 position, respectively. acs.orgresearchgate.net This methodology provides access to borylated indoles that are difficult to obtain through other means. The reaction proceeds under mild conditions, and the resulting dibromoboryl group is typically converted to the more stable pinacol boronate ester upon workup with pinacol. nih.govthieme-connect.com

Other metal-free catalytic systems have also been developed. Ambiphilic aminoboranes have been shown to catalyze the C3-borylation of indoles. nih.govacs.org Additionally, simple organocatalysts like 2-mercaptopyridine (B119420) can catalyze the reaction between indoles and borylating agents such as 2-furylcatecholborane, again favoring C3-borylation through a proposed frustrated Lewis pair (FLP) type mechanism. nih.govacs.org These diverse metal-free strategies represent a significant advancement, providing practical and environmentally benign routes to valuable indolylboronic acid derivatives. nih.govacs.orgbohrium.comscilit.com

Cross Coupling Reactions Utilizing 5 Indolylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves an organoboronic acid and an organic halide or triflate in the presence of a base. libretexts.org The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com 5-Indolylboronic acid has proven to be a valuable coupling partner in these reactions, enabling the synthesis of a diverse range of 5-substituted indole (B1671886) derivatives. nih.govacs.org

Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions involving this compound. nih.govacs.org The choice of palladium source, ligands, and reaction conditions can significantly influence the efficiency and scope of the coupling. nih.gov

This compound readily participates in palladium-catalyzed Suzuki-Miyaura reactions with a variety of aryl and heteroaryl halides. nih.govnih.gov This allows for the direct formation of a C-C bond between the C5 position of the indole ring and an aromatic or heteroaromatic system. For instance, unprotected this compound has been successfully coupled with 3-chloroindazole using a palladium precatalyst, demonstrating the feasibility of using nitrogen-rich, unprotected heterocycles in these transformations. nih.gov The reaction's success often hinges on the selection of an appropriate palladium catalyst and ligand system to overcome challenges associated with the acidic N-H group of the indole, which can sometimes inhibit the catalytic cycle. nih.gov A range of heterobiaryl products can be synthesized in excellent yields through these methods, highlighting the versatility of this compound as a building block. nih.govresearchgate.netnih.gov

| Entry | Aryl/Heteroaryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 3-Chloroindazole | Pd source (2 mol%), Ligand (3 mol%) | K₃PO₄ | Dioxane/H₂O | >95 |

| 2 | 4-tert-Butylphenyl mesylate | Pd(OAc)₂ (2 mol %), L2 (4 mol %) | K₃PO₄ | t-AmOH | 91 |

| 3 | 1-Naphthyl mesylate | Pd(OAc)₂ (2 mol %), L2 (4 mol %) | K₃PO₄ | t-AmOH | 85 |

This table presents selected examples of Suzuki-Miyaura reactions involving this compound. Conditions and yields are based on reported literature. nih.govnih.gov

Beyond organic halides, the scope of the Suzuki-Miyaura reaction has been expanded to include less reactive electrophiles such as aryl and vinyl tosylates and mesylates. nih.gov These compounds are attractive coupling partners as they can be readily prepared from phenols and are often more stable and less expensive than the corresponding halides. A notable advancement in this area is the development of a versatile catalyst system that enables the high-yield coupling of this compound with aryl mesylates. nih.gov Significantly, this coupling can be achieved without the need for a protecting group on the indole nitrogen, which simplifies the synthetic sequence. nih.gov The reaction demonstrates good functional group tolerance and has been successfully applied to various heteroarylboronic acids. nih.govnih.gov

For example, the coupling of this compound with 4-tert-butylphenyl mesylate and 1-naphthyl mesylate proceeded in 91% and 85% yields, respectively, using a catalyst system based on Pd(OAc)₂ and a specific phosphine (B1218219) ligand (L2) in the presence of K₃PO₄ as the base and t-AmOH as the solvent at 110 °C. nih.gov

The use of this compound in Suzuki-Miyaura reactions provides an inherently regioselective route to 5-arylated indoles. The position of the boronic acid group at C5 dictates that the cross-coupling will occur exclusively at this position, offering a straightforward and predictable method for introducing aryl substituents onto the indole benzene (B151609) ring. acs.org This high degree of regiocontrol is a significant advantage over other arylation methods that might yield mixtures of isomers. The synthesis of 5,5'-bi-indole through the homocoupling of this compound further illustrates the specific reactivity at the C5 position. acs.org This regioselectivity is crucial for the targeted synthesis of complex molecules where precise substitution patterns are required for biological activity or material properties.

While unprotected this compound can be a successful coupling partner, the presence of the acidic N-H proton can sometimes lead to side reactions or catalyst inhibition. nih.govnih.gov To circumvent these issues, N-protected indolylboronic acids are frequently employed. Common protecting groups include tert-butyloxycarbonyl (Boc) and tosyl (Tos). acs.org The choice of protecting group can have a notable impact on reaction outcomes. acs.org

Studies have shown that in reactions of indolylboronic acids with phenyl bromides, the highest yields were obtained in the absence of a protecting group. acs.org The use of a Boc group resulted in lower yields, while a Tos group led to the lowest yields of all. acs.org This suggests that for certain substrate combinations, the unprotected indole is the superior nucleophile. Conversely, when using less reactive arylpinacolboronate esters instead of boronic acids, N-protection becomes crucial, with the Tos group providing the highest yields. acs.org Therefore, the strategic use of N-protection is a key consideration in optimizing Suzuki-Miyaura couplings involving the 5-indolyl scaffold.

In addition to palladium, rhodium complexes have been shown to catalyze reactions involving arylboronic acids. A significant application is the rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds. ucc.iersc.orgresearchgate.netresearchgate.net This reaction creates a new carbon-carbon bond at the β-position of the carbonyl compound, generating a chiral center if a chiral catalyst is used.

While much of the research in this area has focused on other isomers, such as N-Boc-indol-3-ylboronic acid, the general reactivity provides a framework for potential applications of this compound. ucc.ie These reactions are valuable for synthesizing chiral compounds that can serve as building blocks for natural products and pharmaceuticals. rsc.org The reaction mechanism typically involves the transmetalation of the aryl group from boron to rhodium, followed by the 1,4-addition of the aryl-rhodium species to the activated alkene and subsequent protonolysis to release the product and regenerate the catalyst. The efficiency and enantioselectivity of these reactions are highly dependent on the choice of chiral ligand, base, and reaction conditions. researchgate.net

Palladium-Catalyzed Suzuki-Miyaura Reactions

Oxidative Cross-Coupling Reactions

A notable advancement in the functionalization of the indole scaffold involves the aerobic, oxidative cross-coupling of arylboronic acids with mercaptoacetylenes, a reaction catalyzed by a dual palladium and copper system. rsc.org This methodology provides a valuable alternative to the traditional Sonogashira protocol for creating carbon-sulfur bonds. The reaction demonstrates the utility of an oxidative thiolate scavenging concept within a metal-catalyzed process. rsc.org

The dual catalytic system, employing both Pd(II) and Cu(II) ions, facilitates the coupling under aerobic conditions. This approach is significant as it allows for the direct use of mercaptoacetylenes, which can be challenging substrates in other coupling reactions. The synthetic value of this method has been demonstrated through its application to a variety of functionalized mercaptoacetylene substrates, highlighting its potential for generating complex molecular architectures. rsc.org While general reaction schemes for arylboronic acids are established, specific examples detailing the yields for this compound are part of a broader substrate scope in foundational studies.

General conditions for this type of transformation are outlined in the table below, based on typical palladium/copper-catalyzed oxidative couplings. nih.govresearchgate.net

| Parameter | Condition |

| Catalysts | Palladium source (e.g., PdCl₂) and Copper source (e.g., CuI, Cu(OAc)₂) |

| Oxidant | Air or Oxygen |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO), Nitromethane, or similar polar aprotic solvents |

| Additives | Acids (e.g., p-toluenesulfonic acid) may be used |

| Temperature | Typically elevated temperatures |

Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group into the indole nucleus is a key strategy in medicinal chemistry, as this moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Copper-mediated trifluoromethylation of arylboronic acids, including this compound, has been established as an effective method for this transformation. cas.cn

One common approach involves the use of electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)diphenylsulfonium triflate, in the presence of a copper catalyst. cas.cn The reaction mechanism is proposed to involve the formation of a CuCF₃ intermediate. This species then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the trifluoromethylated arene. cas.cn The choice of base and solvent can significantly influence the reaction's efficiency, with bases like potassium carbonate (K₂CO₃) often employed. cas.cn While a broad range of arylboronic acids are suitable substrates, the reaction is sensitive to the specific conditions used. cas.cn

Another strategy involves the electrophilic trifluoromethylselenolation of boronic acids, which can be achieved using CF₃SeCl and a stoichiometric amount of copper, yielding products in moderate amounts. nih.gov

The table below summarizes representative conditions for the copper-mediated trifluoromethylation of arylboronic acids.

| Parameter | Condition | Reference |

| CF₃ Source | S-(trifluoromethyl)diphenylsulfonium triflate; CF₃I | cas.cnresearchgate.net |

| Catalyst | Copper powder; FeSO₄ | cas.cnresearchgate.net |

| Base | K₂CO₃, KF, Cs₂CO₃ | cas.cn |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (CH₃CN) | cas.cn |

| Temperature | Room temperature to elevated temperatures | cas.cn |

Zweifel Coupling of 5-Indolylboronic Pinacol (B44631) Boronic Acid Esters

The Zweifel reaction offers a powerful, transition-metal-free pathway for the synthesis of alkenes, serving as a compelling alternative to well-established methods like the Suzuki-Miyaura reaction. acs.org A key application of this chemistry in indole functionalization is the Zweifel coupling of 5-indolylboronic pinacol boronic acid esters. nih.gov This specific transformation enables the formation of a carbon-carbon bond at the C5 position of the indole ring.

In a protocol developed by Niu et al., a transition-metal-free amination of boronic acids was achieved, which proceeds through an ate complex. nih.gov The process requires the activation of a hydroxyl group to facilitate the amination, which can be accomplished using trichloroacetonitrile (B146778) in t-butanol. This method was successfully applied to synthesize 5-(N-benzylamino)-1H-indole from the corresponding boronic acid precursor. nih.gov The reaction's utility stems from its operational simplicity and avoidance of transition metal catalysts, which can be advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern.

The general steps involved in this type of Zweifel coupling are:

Formation of an 'ate' complex between the 5-indolylboronic pinacol ester and an organolithium or Grignard reagent.

Subsequent reaction with an electrophile (in the context of the Niu et al. study, this leads to amination via an activated intermediate). nih.gov

This enantiospecific method is broadly applicable to a variety of functionalized acyclic and cyclic olefins, highlighting its versatility in modern organic synthesis. acs.org

| Reaction Type | Key Features | Substrate Example | Product Example |

| Zweifel Coupling | Transition-metal-free, Stereospecific C-C bond formation | 5-Indolylboronic pinacol boronic acid ester | 5-Alkene-substituted indole |

| Amination Variant | Transition-metal-free, Hydroxyl group activation required | This compound | 5-(N-benzylamino)-1H-indole |

Advanced Catalytic Systems and Methodological Innovations in 5 Indolylboronic Acid Transformations

Ligand Design for Enhanced Reactivity and Selectivity in 5-Indolylboronic Acid Conversions

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming carbon-carbon bonds using boronic acids. libretexts.orgacs.org The design of ligands for the palladium catalyst is crucial for improving the efficiency and selectivity of these reactions, especially when dealing with less reactive substrates. libretexts.org For the conversion of this compound, ligands with specific electronic and steric properties are essential to facilitate the key steps of the catalytic cycle: oxidative addition, transmetallation, and reductive elimination. wwjmrd.com

Electron-rich and sterically bulky phosphine (B1218219) ligands, for instance, have been shown to enhance the catalytic activity of palladium complexes. libretexts.org These ligands can promote the oxidative addition of aryl halides to the Pd(0) center and facilitate the subsequent reductive elimination to afford the desired biaryl product. wwjmrd.com The development of specialized ligands has expanded the scope of Suzuki-Miyaura reactions to include more challenging substrates, such as sterically hindered aryl chlorides. wwjmrd.comscispace.com

The following table provides examples of ligand types that have been influential in advancing Suzuki-Miyaura coupling reactions, which are applicable to transformations involving this compound.

| Ligand Type | Key Features | Impact on Suzuki-Miyaura Coupling |

|---|---|---|

| Buchwald-type Biarylphosphines (e.g., SPhos, XPhos) | Sterically demanding and electron-rich | High catalytic activity for coupling of aryl chlorides and sterically hindered substrates. harvard.edu |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes with palladium | Effective for a broad range of substrates, including those prone to side reactions. |

| Water-Soluble Ligands (e.g., TPPTS) | Contain polar functional groups for aqueous catalysis | Enables reactions in environmentally benign aqueous media, facilitating catalyst recycling. |

Catalyst Development for Challenging Substrates Involving this compound

Overcoming the challenges associated with unreactive or sterically demanding substrates in reactions with this compound has been a significant area of research. wwjmrd.com Catalyst development has focused on creating highly active and stable catalytic systems that can function under mild conditions.

Palladium-based catalysts remain the most widely used for Suzuki-Miyaura couplings. researchgate.net Innovations include the development of pre-catalysts that are more stable and easier to handle than the active Pd(0) species. These pre-catalysts are activated in situ under the reaction conditions. Furthermore, palladium nanoparticles supported on various materials have been explored as recyclable and highly active catalysts. researchgate.net

For particularly challenging substrates, such as those with significant steric hindrance, specialized palladium complexes with bulky and electron-donating ligands have proven effective. researchgate.net These catalysts can overcome the steric repulsion that might otherwise hinder the coupling reaction. The table below highlights some of the catalyst systems developed for challenging Suzuki-Miyaura couplings.

| Catalyst System | Description | Application for Challenging Substrates |

|---|---|---|

| Palladium(II) Pre-catalysts with Biarylphosphine Ligands | Stable Pd(II) complexes that generate the active Pd(0) catalyst in situ. | Effective for coupling sterically hindered and electron-poor aryl halides. harvard.edu |

| Palladium Nanoparticles on Supports (e.g., Graphene, TiO2) | Heterogeneous catalysts offering high surface area and reusability. researchgate.net | Can facilitate reactions with a broad range of substrates under milder conditions. researchgate.net |

| Nickel-Based Catalysts | A more earth-abundant and cost-effective alternative to palladium. | Shows promise for the coupling of aryl chlorides and other challenging electrophiles. scispace.com |

Transition-Metal-Free Methodologies for this compound Transformations

Driven by concerns about the cost and toxicity of transition metals, there is a growing interest in developing metal-free methods for the transformation of boronic acids. thieme-connect.comnih.gov These approaches offer a more sustainable alternative for C-C and C-heteroatom bond formation. whiterose.ac.uk

One notable strategy involves the directed C-H borylation of indoles without the use of transition metals. thieme-connect.com For instance, the use of BBr₃ can facilitate the borylation of indoles at specific positions, providing a direct route to indolylboronic acid precursors. thieme-connect.comthieme-connect.com This method avoids the need for pre-functionalized indole (B1671886) starting materials.

Furthermore, transition-metal-free coupling reactions of boronic acids have been developed. These reactions often rely on the activation of the boronic acid to form a nucleophilic boronate species, which can then react with a suitable electrophile. whiterose.ac.uk For example, the reaction of arylboronic acids with nitrile imines, generated in situ, can proceed without a metal catalyst to form new C-C bonds. whiterose.ac.uk

Recent progress in the metal-free C-H borylation and hydroboration of indoles has been reviewed, highlighting the scope and mechanistic aspects of these sustainable synthetic tools. nih.gov These methods provide direct access to valuable organoboron compounds from simple indole precursors. nih.gov

Flow Chemistry Applications in this compound Synthesis and Reactions

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. chimienouvelle.bersc.org This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. mit.edu

The synthesis of boronic acids, including precursors to this compound, has been successfully adapted to continuous flow systems. organic-chemistry.orgnih.gov These methods often involve the use of organolithium intermediates, which can be generated and reacted rapidly and safely in a microreactor. lookchem.com The short residence times and excellent heat transfer in flow reactors minimize the decomposition of unstable intermediates. lookchem.com

Flow chemistry also enables the rapid optimization of reaction conditions for transformations involving this compound. mit.edu By systematically varying parameters such as temperature, pressure, and reagent concentrations, optimal conditions can be identified quickly. chimienouvelle.be The modular nature of flow systems allows for the integration of multiple reaction steps, purification, and analysis in a continuous process. uc.pt

Mechanochemical Approaches in this compound Research

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. ucl.ac.uk This technique is typically performed using a ball mill, where the grinding and mixing of solid reactants provides the energy for the reaction to occur. taltech.ee

Mechanochemical methods have been applied to the synthesis of various organic compounds, and the principles can be extended to reactions involving this compound. researchgate.net For example, solid-state acid-base reactions are a fundamental aspect of mechanochemistry, which could be relevant in transformations involving the acidic boronic acid group. purdue.edupurdue.edu

The advantages of mechanochemistry include reduced reaction times, higher yields, and the potential for different reactivity and selectivity compared to solution-based methods. ucl.ac.uk The development of robotic systems for mechanochemical synthesis allows for precise control over the applied force, enhancing reproducibility and enabling detailed studies of reaction pathways. researchgate.net This approach has the potential to uncover new transformations and optimize existing ones in the solid state. researchgate.net

Applications of 5 Indolylboronic Acid in Complex Molecule Synthesis and Medicinal Chemistry

Synthesis of Biologically Active Molecules Utilizing 5-Indolylboronic Acid

This compound has emerged as a strategically important intermediate in pharmaceutical research and development. nih.gov Its primary utility lies in its application in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the efficient formation of carbon-carbon (C-C) bonds. nih.gov This reaction is fundamental for creating biaryl and heteroaryl structures, which are common motifs in many pharmaceuticals. nih.govacs.org

The indole (B1671886) moiety itself is a "privileged structure" in medicinal chemistry, appearing in a vast number of biologically active compounds, including neurotransmitters like serotonin (B10506), and various alkaloids and pharmaceuticals. nih.govresearchgate.net The presence of the boronic acid group at the 5-position of the indole ring provides a reactive "handle," allowing chemists to readily introduce the indole core into larger, more complex molecules. nih.govnih.gov This capability streamlines the synthesis of potential drug candidates and accelerates the drug discovery process by enabling the creation of diverse compound libraries for high-throughput screening. nih.gov Indolylboronic acids are generally stable, non-toxic, and readily available, making them preferred reagents for modifying the indole scaffold. researchgate.netnih.gov

Therapeutic Applications Derived from this compound Reactivity

The reactivity of this compound has been harnessed to develop a range of molecules with specific therapeutic applications, targeting diseases from arthritis to cancer.

Synthesis of Indole Inhibitors of Matrix Metalloproteinase-13 (MMP-13) for Arthritis Treatment

Matrix metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase, plays a crucial role in the degradation of type II collagen, the main structural protein in articular cartilage. nih.gov Its expression is significantly upregulated in the cartilage of osteoarthritis patients, making it a key therapeutic target for preventing the progression of the disease. nih.govnih.gov

This compound serves as a key reactant in the synthesis of potent and selective indole-based inhibitors of MMP-13. acs.orgmdpi.com Through Suzuki coupling reactions, the 5-indolyl moiety is incorporated into larger scaffolds designed to bind to the active site of the MMP-13 enzyme. This approach has led to the development of small molecule inhibitors that can prevent the enzymatic degradation of cartilage, offering a disease-modifying strategy for arthritis treatment. nih.govmdpi.com

Table 1: Application in MMP-13 Inhibition

| Target Enzyme | Associated Disease | Role of this compound | Therapeutic Goal |

| Matrix Metalloproteinase-13 (MMP-13) | Osteoarthritis | Reactant for synthesizing indole-based inhibitor scaffolds | Prevent degradation of type II collagen in cartilage |

Synthesis of Substituted Pyrimidines as Tubulin Polymerization Inhibitors for Anticancer Applications

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division (mitosis). researchgate.net Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, making it an effective strategy for cancer therapy. researchgate.netsemanticscholar.org

This compound is utilized as a precursor in the synthesis of substituted pyrimidines that function as tubulin polymerization inhibitors. acs.orgmdpi.com The indole nucleus, when incorporated into specific molecular frameworks, can bind to the colchicine-binding site on tubulin, preventing its assembly into microtubules. nih.gov This application highlights the utility of this compound in creating potent anticancer agents that target the fundamental process of cell division.

Synthesis of Aryl-Hetarylfurocoumarins, Aryl-Substituted Oxabenzindoles, and Methanobenzindoles with Potential Biological Activities

The Suzuki coupling reaction is a powerful method for the synthesis of a wide variety of complex heterocyclic compounds. beilstein-journals.org this compound is explicitly listed as a reactant for the synthesis of aryl-hetarylfurocoumarins, aryl-substituted oxabenzindoles, and methanobenzindoles. nih.govmdpi.com These classes of compounds are of interest in medicinal chemistry due to their diverse and potent biological activities.

Furocoumarins are known for their photochemical properties and have been investigated for various therapeutic applications. Arylation via Suzuki coupling allows for the modification of the coumarin (B35378) core to modulate its biological profile.

Oxabenzindoles and Methanobenzindoles represent complex, rigid scaffolds that can be used to develop highly specific ligands for various biological targets. The introduction of an indole moiety using this compound can significantly influence the pharmacological properties of these molecules.

Synthesis of Potential Serotonin Agonists and Antagonists

Serotonin (5-hydroxytryptamine or 5-HT) receptors are crucial targets for drugs treating a wide range of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia. nih.govresearchgate.net The indole ring is the core structure of serotonin itself and is a key pharmacophore for ligands that bind to its receptors. nih.govresearchgate.net

This compound serves as a versatile building block for the synthesis of complex indole derivatives designed to act as serotonin receptor agonists or antagonists. nih.gov While many synthetic routes exist, the Suzuki-Miyaura reaction is a key strategy for constructing the aryl- and heteroaryl-substituted indole structures often found in potent and selective 5-HT receptor ligands. acs.org This allows for systematic modifications to the indole core, enabling chemists to fine-tune the affinity and selectivity of these ligands for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). nih.govresearchgate.net

Table 2: Role in Synthesizing Neurologically Active Agents

| Target Class | Endogenous Ligand | Key Pharmacophore | Synthetic Utility of this compound | Therapeutic Areas |

| Serotonin (5-HT) Receptors | Serotonin | Indole | Building block for constructing complex indole-based ligands via Suzuki coupling | Depression, Anxiety, Schizophrenia |

Preparation of Isocryptolepine Alkaloid and Related Skeletons

Isocryptolepine is a naturally occurring indoloquinoline alkaloid isolated from the plant Cryptolepis sanguinolenta. acs.org It belongs to a class of compounds that exhibit a range of biological activities, including antimalarial and antiproliferative effects. acs.orgnih.gov The synthesis of isocryptolepine and its analogues is an area of active research.

One successful synthetic strategy employs a Suzuki-Miyaura reaction as a key step to construct the core structure. Specifically, a protected indole-boronic acid (N-Boc-indole-boronic acid) has been coupled with an appropriate aromatic partner, leading to a precursor that is then cyclized to form the tetracyclic isoindoloindolone skeleton. This intermediate is subsequently converted to isocryptolepine. This approach demonstrates the utility of indole boronic acid derivatives in the total synthesis of complex, biologically active natural products.

Applications of this compound in Material Chemistry Research

The indole nucleus is a prevalent scaffold in a wide array of functional materials, and the introduction of a boronic acid group at the 5-position provides a convenient handle for further molecular engineering. acs.org This functionalization allows for the incorporation of the indolyl moiety into larger conjugated systems, leading to the creation of materials with unique properties applicable in diverse areas of material science.

While direct applications of this compound in commercially developed OLEDs are not extensively documented in publicly available research, the fundamental properties of indole derivatives make them highly promising candidates for such technologies. Indole-containing compounds are known to be effective hole-transporting materials, a critical component in the layered structure of an OLED. skku.eduskku.edursc.org The high triplet energy of some indole derivatives also makes them suitable as host materials for phosphorescent emitters, particularly for achieving efficient blue emission. skku.eduskku.edu

The synthetic utility of this compound lies in its potential for creating novel hole-transporting or emissive polymers through Suzuki-Miyaura polymerization. This reaction would allow for the combination of the electron-rich indole unit with other aromatic or heteroaromatic monomers, enabling the fine-tuning of the resulting polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such control is crucial for optimizing charge injection and transport, and for tuning the emission color of the OLED.

Table 1: Potential Roles of this compound Derivatives in OLEDs

| Component | Function | Rationale |

|---|---|---|

| Hole-Transporting Layer (HTL) | Facilitates the injection and transport of holes from the anode to the emissive layer. | The indole moiety is known for its good hole-transporting capabilities. |

| Emissive Layer (EML) - Host | Provides a matrix for the dopant (emitter) and facilitates energy transfer. | Indole derivatives can possess high triplet energies, which is essential for hosting phosphorescent emitters. |

A significant and well-documented application of this compound in material chemistry is in the fabrication of chemical sensors. The boronic acid group is known for its ability to reversibly bind with diols, a class of molecules that includes sugars like glucose. mdpi.com This interaction forms the basis for highly selective and sensitive glucose sensors.

One notable example is the development of a fluorometric glucose sensor based on a molecularly imprinted polymer of this compound doped with carbon dots. rsc.org In this system, the polymerization of this compound in the presence of a template molecule creates a polymer matrix with recognition sites tailored for glucose. The embedded carbon dots provide a fluorescent signal that is quenched upon the binding of glucose to the boronic acid sites. This quenching is due to the aggregation of the polymer-carbon dot hybrid material induced by the covalent bonding between the cis-diol groups of glucose and the boronic acid moieties. rsc.org

This sensor demonstrates a clear response to glucose concentration, highlighting the practical utility of this compound in creating functional sensing materials. The research findings for this glucose sensor are summarized in the table below.

Table 2: Performance of a Poly(this compound)-Based Glucose Sensor

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Glucose | rsc.org |

| Sensing Mechanism | Fluorescence Quenching | rsc.org |

| Linear Range | 5 to 750 µM | rsc.org |

| Detection Limit | 0.5 µM | rsc.org |

| Excitation Wavelength | 350 nm | rsc.org |

The principle of boronic acid-diol interaction can be extended to the detection of other biologically relevant molecules containing diol functionalities, as well as certain metal ions that can interact with the indole ring or the boronic acid group. researchgate.netnih.gov

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The boronic acid group can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, leading to the creation of conjugated polymers. researchgate.net These polymers, incorporating the indole unit into their backbone, are expected to possess interesting electronic and photophysical properties.

For instance, polymerization of this compound with various dihaloaromatic compounds could yield a range of polymers with tunable band gaps and charge carrier mobilities. The electrical conductivity of polyindole and its copolymers has been a subject of interest, suggesting that polymers derived from this compound could find applications in areas such as conductive coatings, antistatic materials, and components for electronic devices. nih.gov

Furthermore, the NH group of the indole ring can be functionalized, offering another site for modifying the polymer's properties or for cross-linking polymer chains. The synthesis of polymers containing boronic acid groups is also an active area of research for applications in drug delivery and responsive materials. mdpi.comnih.gov

Table 3: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Route | Potential Properties and Applications |

|---|---|---|

| Conjugated Homopolymer | Self-condensation polymerization | Electrically conductive, potentially fluorescent; for use in organic electronics. |

| Conjugated Copolymer | Suzuki-Miyaura polymerization with dihalo(hetero)arenes | Tunable electronic and optical properties; for OLEDs, organic photovoltaics, and sensors. |

Mechanistic Investigations of Reactions Involving 5 Indolylboronic Acid

Mechanistic Pathways of Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. 5-Indolylboronic acid serves as a competent coupling partner in these reactions, and its mechanism follows the generally accepted catalytic cycle for palladium-catalyzed cross-couplings. ubc.cascilit.com The cycle involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

The catalytic cycle begins with a palladium(0) complex.

Oxidative Addition : The first step involves the reaction of the palladium(0) catalyst with an organic halide (or triflate). The palladium inserts itself into the carbon-halogen bond, leading to the formation of a square planar palladium(II) complex. This step increases the oxidation state of palladium from 0 to +II. The reactivity order for the halide is typically I > Br > Cl. youtube.com For challenging substrates like aryl chlorides, the use of electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition step. youtube.com

Ligand Substitution/Metathesis : In some cases, a ligand on the palladium(II) complex is substituted by a base, or the base reacts with the boronic acid.

Transmetalation : This is a critical step where the organic group from the boron atom is transferred to the palladium(II) complex. digitellinc.com The process is generally believed to involve a boronate species, formed by the reaction of the boronic acid with a base (e.g., K₃PO₄). This activated boron species then transfers the indolyl group to the palladium center, displacing the halide or other leaving group and forming a diorganopalladium(II) intermediate. youtube.com

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov Computational studies have been employed to investigate the energetics of both the oxidative addition and reductive elimination steps. nih.gov

A practical application of this compound in a Suzuki-Miyaura coupling is its reaction with 3-chloroindazole, which requires specific conditions to proceed efficiently. nih.gov

Table 1: Suzuki-Miyaura Coupling of 3-Chloroindazole with this compound nih.gov

| Component | Condition |

| Aryl Halide | 3-Chloroindazole |

| Boronic Acid | This compound |

| Palladium Source | Pd₂(dba)₃ (2 mol%) |

| Ligand | P(PhCy₂)₂ (3 mol%) |

| Base | K₃PO₄ |

| Solvent | Dioxane/H₂O |

| Temperature | 100 °C |

Stereochemical Aspects of Coupling Reactions Involving this compound

The stereochemical outcome of cross-coupling reactions is of paramount importance, particularly in the synthesis of chiral molecules. While this compound itself is achiral, it can be coupled with chiral partners, making the stereospecificity of the reaction crucial.

In Suzuki-Miyaura reactions involving vinyl halides, the coupling generally proceeds with retention of the alkene stereochemistry. richmond.edurichmond.edu This means that if the starting vinyl halide is in the (Z)-configuration, the resulting product will also have the indolyl group positioned to maintain that geometry. richmond.edu This retention of stereochemistry is a key feature of the reaction mechanism. richmond.edu

For coupling reactions at stereogenic centers, the choice of catalyst system can dictate the stereochemical outcome. In nickel-catalyzed couplings of benzylic electrophiles with arylboronic esters, the stereochemistry can be controlled by the choice of an achiral ligand. nih.gov For instance, using tricyclohexylphosphine (B42057) can lead to the product with retention of configuration, whereas an N-heterocyclic carbene (NHC) ligand can result in inversion of the stereocenter. nih.gov Similarly, palladium-catalyzed stereospecific coupling of enantioenriched allylic alcohols with boronic acids has been shown to proceed with inversion of configuration. rsc.org These principles are broadly applicable to arylboronic acids and highlight that the stereochemical course of a reaction involving this compound with a chiral electrophile would be highly dependent on the specific catalytic system employed.

Role of this compound in Radical Source Generation for Photocatalytic Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov Boronic acids and their derivatives can serve as effective radical precursors in these transformations. maastrichtuniversity.nl The general mechanism involves the single-electron oxidation of the boronic acid derivative. researchgate.net

Although less explored than organotrifluoroborates, recent strategies have enabled the use of boronic acids as radical sources. maastrichtuniversity.nlresearchgate.net The process typically involves the formation of a more easily oxidized intermediate, such as a boronate "ate" complex, through interaction with a base or a Lewis base catalyst. researchgate.netkyoto-u.ac.jp This complex can then be oxidized by an excited photocatalyst, leading to the generation of an aryl radical (in this case, an indolyl radical) which can then participate in subsequent reactions. researchgate.net

The key steps are:

Activation : The boronic acid reacts with a base or additive to form a more electron-rich boronate species.

Photoexcitation : A photocatalyst absorbs visible light and is promoted to an excited state.

Single-Electron Transfer (SET) : The excited photocatalyst oxidizes the boronate species via single-electron transfer, generating an indolyl radical and leaving the boron as a borinate radical.

Radical Reaction : The newly formed indolyl radical can engage in various transformations, such as addition to an olefin.

This approach allows for the generation of indolyl radicals from this compound under exceptionally mild conditions, avoiding the use of harsh reagents typically required for radical generation. nih.gov

Boron-Mediated Directed C-H Hydroxylation

Site-selective C-H hydroxylation of arenes and heteroarenes is a highly valuable transformation in organic synthesis. nih.gov A transition-metal-free strategy has been developed for the directed C-H hydroxylation of (hetero)arenes, including indoles, mediated by boron reagents. nih.govresearchgate.net This process occurs in a one-pot borylation/oxidation sequence. nih.gov

The mechanism relies on a chelation-assisted, directed C-H borylation. nih.govunibo.it For an indole (B1671886) substrate, a directing group (e.g., an amide) installed on the indole nitrogen directs a boron electrophile, such as boron tribromide (BBr₃), to a specific C-H bond (e.g., at the C4 or C7 position). nih.govresearchgate.net This results in the formation of an indolylboron intermediate. Subsequent oxidation of this intermediate, typically with an oxidant like sodium perborate (B1237305) (NaBO₃·4H₂O), replaces the boron group with a hydroxyl group. unibo.itresearchgate.net

This method provides a powerful, regiocontrolled route to hydroxylated indoles under mild conditions, and it is a direct application of the chemistry related to indolylboronic acid intermediates. nih.govnih.gov

Table 2: Representative Conditions for Directed C-H Hydroxylation of Indoles researchgate.net

| Step | Reagents & Conditions | Purpose |

| 1. Borylation | BBr₃, DCM, Room Temperature | Directed C-H borylation to form an indolylboron intermediate. |

| 2. Oxidation | NaBO₃·4H₂O, THF/H₂O, Room Temperature | Oxidation of the C-B bond to a C-OH bond. |

Electrophilic Borylation Mechanisms

The synthesis of arylboronic acids, including this compound, is often achieved through the borylation of a C-H bond. scilit.comnih.gov Electrophilic borylation is a key method that avoids the need for pre-functionalized starting materials like organohalides. scilit.com The mechanisms for electrophilic C-H borylation can vary but often involve an electrophilic aromatic substitution (SₑAr) pathway. ed.ac.uk

In this mechanism, a highly electrophilic boron species attacks the electron-rich indole ring. The reactivity of the boron electrophile is critical. Reagents like BBr₃ can be activated by a directing group on the substrate. unibo.it Enhanced N-directed electrophilic borylation methodologies have been developed where an aminoborane (B14716983) is protonated to form a more electrophilic borenium cation, which then undergoes the C-H borylation step. rsc.org

Two primary mechanisms have been identified for these transformations ed.ac.uk:

Electrophilic Aromatic Substitution : This is common for reactions using boron halide electrophiles (B–X). The electrophilic boron reagent attacks the π-system of the indole, forming a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity and form the C-B bond.

σ-Bond Metathesis : This pathway is more prevalent with boron-hydride (B–H) or boron-alkyl (B–R) electrophiles.

These mechanisms provide a transition-metal-free pathway to synthesize versatile organoboron compounds like this compound directly from the parent heterocycle. ed.ac.uk

Functionalization and Derivatization Strategies for 5 Indolylboronic Acid

Protection Group Strategies for the Indole (B1671886) Nitrogen (e.g., N-Boc Protection)

The protection of the indole nitrogen is a critical consideration in the functionalization of 5-indolylboronic acid. This is due to the acidic nature of the N-H proton and the propensity of the indole nucleus to undergo undesired side reactions under various conditions. mdpi.org Protecting the nitrogen atom can prevent these reactions and often directs the regioselectivity of subsequent transformations. mdpi.org

A commonly employed protecting group for the indole nitrogen is the tert-butoxycarbonyl (Boc) group. nih.gov The N-Boc protection of indoles is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). guidechem.com This method is generally efficient and leads to the formation of the N-Boc protected indole in good yields. guidechem.com

The choice of protecting group can significantly influence the reactivity of the indolylboronic acid in subsequent reactions. For instance, in Suzuki-Miyaura coupling reactions, the presence and nature of the N-protecting group can affect the reaction yields. nih.gov Studies have shown that in the reaction of indolylboronic acids with phenyl bromides, the yields were highest in the absence of a protecting group, lower with a Boc group, and lowest with a tosyl (Tos) group. nih.govacs.org Conversely, when arylpinacolboronate esters are used, protection of the indole nitrogen is often essential for achieving good yields. nih.gov

Other protecting groups for the indole nitrogen that have been explored include the tosyl (Tos) group and the 2-phenylsulfonylethyl group, the latter of which can be readily removed under basic conditions. nih.govresearchgate.net The selection of an appropriate protecting group strategy is therefore a crucial step in designing synthetic routes involving this compound, and it must be tailored to the specific reaction conditions and desired outcome.

Table 1: Impact of N-Protection on Suzuki-Miyaura Coupling Yields of Indolylboronic Acids with Phenyl Bromides

| Protecting Group | Relative Yield |

|---|---|

| None | Highest |

| Boc | Lower |

| Tos | Lowest |

> This table illustrates the general trend observed in the Suzuki-Miyaura coupling of indolylboronic acids with phenyl bromides, where the absence of a protecting group on the indole nitrogen often leads to higher yields compared to when Boc or Tos groups are present. nih.govacs.org

Formation and Reactivity of Pinacol (B44631) Esters of this compound

This compound is frequently converted to its pinacol ester derivative, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, to enhance its stability and modify its reactivity. researchgate.net Boronic esters, such as the pinacol ester, are often preferred over the corresponding boronic acids in various applications, including the widely used Suzuki-Miyaura cross-coupling reaction, due to their improved chemical stability. researchgate.net

The formation of the pinacol ester can be achieved through several synthetic routes. A common method involves the reaction of this compound with pinacol in a suitable solvent. Another approach is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a 5-haloindole with bis(pinacolato)diboron (B136004). nih.gov

Pinacol esters of this compound are versatile intermediates in organic synthesis. nih.gov They are particularly valuable in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. libretexts.org However, it has been observed that arylpinacolboronate esters can be less reactive than their corresponding arylboronic acids in these couplings, often requiring longer reaction times and resulting in generally lower yields of the biaryl product. nih.govacs.org The reactivity can be influenced by the protection of the indole nitrogen, with protected heterocycles sometimes giving higher yields. nih.gov

Recent research has delved into the kinetics and mechanism of the Suzuki-Miyaura reaction, highlighting the different rates of reaction for boronic acids versus their pinacol and neopentyl boronic esters. nih.gov While pinacol esters are generally more stable, this can also translate to slower reaction rates in some cases. nih.gov

Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling

| Boron Species | General Reactivity | Typical Reaction Time |

|---|---|---|

| Arylboronic Acids | More reactive | Shorter |

| Arylpinacolboronate Esters | Less reactive | Longer |

> This table summarizes the general reactivity differences observed between arylboronic acids and their pinacol ester counterparts in Suzuki-Miyaura coupling reactions. nih.govacs.org

Conversion to Trifluoroborates for Enhanced Reactivity and Stability

Another important class of derivatives of this compound are the organotrifluoroborates. These compounds are typically prepared by the reaction of the corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). The resulting potassium indolyltrifluoroborate salts often exhibit enhanced stability compared to the parent boronic acids. nih.gov

The conversion to trifluoroborates can be a strategic move to modulate the reactivity of the organoboron species. In the context of cross-coupling reactions, trifluoroborates can serve as a "slow-release" source of the boronic acid in situ, which can be advantageous in mitigating decomposition of sensitive boronic acids under the reaction conditions. ed.ac.ukcore.ac.uk

Potassium organotrifluoroborates have been successfully employed in various transition-metal-catalyzed reactions, including the Suzuki-Miyaura coupling. nih.gov Their stability and ease of handling make them attractive alternatives to boronic acids and their esters. The reactivity of potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate, a structurally related compound, has been noted, suggesting the utility of this class of compounds in organic synthesis. lmu.de

Post-Synthetic Modifications of this compound Derivatives

Post-synthetic modification refers to the chemical transformation of a functional group on a molecule after its initial synthesis. nih.govresearchgate.net For derivatives of this compound, the carbon-boron (C-B) bond is a key site for such modifications.

Protodeboronation is a reaction where the C-B bond is cleaved and replaced with a carbon-hydrogen (C-H) bond. wikipedia.org This process can be an undesired side reaction in cross-coupling reactions, but it can also be employed deliberately in synthetic strategies. wikipedia.org The propensity for protodeboronation is dependent on various factors, including the reaction conditions and the electronic nature of the organic substituent. wikipedia.org The reaction mechanism can be complex, with the pH of the medium playing a significant role. ed.ac.ukwikipedia.org

Deuterodeboronation is a related process where the C-B bond is replaced by a carbon-deuterium (C-D) bond. This provides a method for the site-specific introduction of a deuterium (B1214612) atom. nih.gov Gold-catalyzed deuterodeboronation of arylboronic acids has been reported as a mild method that tolerates a wide range of functional groups. nih.gov A proposed mechanism involves the nucleophilic attack of water at the boron atom, followed by B-C bond cleavage and protonolysis of a gold-aryl intermediate. nih.gov The use of D₂O in place of H₂O allows for the introduction of deuterium. nih.gov

Table 3: Methodologies for Protodeboronation and Deuterodeboronation

| Reaction | Key Features |

|---|---|

| Protodeboronation | Replacement of C-B bond with C-H bond. wikipedia.org Can be an undesired side reaction or a deliberate synthetic step. wikipedia.org |

| Deuterodeboronation | Replacement of C-B bond with C-D bond for isotopic labeling. nih.gov Gold-catalyzed methods offer mild conditions. nih.gov |

The boronic acid functionality can be converted into an azide (B81097) group. A copper(II)-catalyzed method has been developed for the conversion of arylboronic acids, their boronate esters, and trifluoroborates into the corresponding aryl azides. nih.gov The reaction is typically carried out using sodium azide (NaN₃) in the presence of a copper(II) catalyst, such as copper(II) acetate (B1210297), in a protic solvent like methanol. nih.gov This transformation is valuable as aryl azides are important building blocks in organic synthesis, particularly in the construction of 1,2,3-triazoles via cycloaddition reactions. nih.gov The reaction conditions are generally mild and tolerate a range of functional groups. nih.gov

The C-B bond of indolylboronic acid derivatives can undergo a variety of other transformations, further highlighting the versatility of these compounds. These transformations allow for the introduction of a wide range of functional groups at the 5-position of the indole ring.

Examples of other C-B bond transformations include:

Amination: A transition-metal-free amination of boronic acids has been developed, allowing for the synthesis of compounds such as 5-(N-benzylamino)-1H-indole. nih.gov

Halogenation: The C-B bond can be converted to a C-halogen bond.

Hydroxylation: Oxidation of the C-B bond can lead to the formation of a hydroxyl group.

These transformations significantly expand the synthetic utility of this compound and its derivatives, making them valuable precursors for the synthesis of a diverse array of substituted indoles. nih.gov

Theoretical and Computational Studies of 5 Indolylboronic Acid Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become an invaluable method for elucidating the complex reaction mechanisms involving boronic acids. For indolylboronic acids, DFT calculations can model transition states and reaction pathways, providing a rationale for observed product distributions and helping to predict selectivity. rsc.orgmdpi.com

Studies on related heterocyclic systems demonstrate that DFT can accurately model various transformations. For instance, in cycloaddition reactions, DFT calculations can distinguish between different possible mechanistic pathways, such as stepwise radical-mediated processes or concerted cycloadditions, by comparing the energy barriers of each route. mdpi.com The calculated energy profiles can explain the observed regioselectivity and stereoselectivity of the reactions. researchgate.net

In the context of reactions involving 5-indolylboronic acid, such as Suzuki-Miyaura cross-coupling, DFT can be used to investigate the energies of intermediates and transition states in the catalytic cycle. This includes modeling the oxidative addition, transmetalation, and reductive elimination steps. Such calculations help in understanding how the electronic properties of the indole (B1671886) ring influence the reactivity and efficiency of the coupling process. For example, the electron-rich nature of the indole nucleus can affect the rate of transmetalation.

A hybrid DFT study on the interaction of boronic acids with diols has shown that the reaction proceeds in two steps, with the first step being rate-determining. rsc.org The reactivity is influenced by the electronic nature of the group attached to the boronic acid and the pH of the medium. rsc.org These principles are directly applicable to understanding the reactivity of this compound.

Table 1: Representative Energy Barriers for Proposed Reaction Pathways Calculated by DFT

| Reaction Type | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cycloaddition | Stepwise Radical-Mediated | Lower Barrier | mdpi.com |

| Cycloaddition | Concerted [3+2] | Higher Barrier | mdpi.com |

Computational Modeling of Regioselectivity in Borylation and Coupling Reactions